molecular formula C12H17ClFNO B1471559 (4-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride CAS No. 1864057-71-5

(4-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride

Cat. No.: B1471559
CAS No.: 1864057-71-5
M. Wt: 245.72 g/mol
InChI Key: FJKKYIXXPSMDAT-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

(4-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride is a fluorinated heterocyclic amine with the systematic IUPAC name 1-[4-(4-fluorophenyl)oxan-4-yl]methanamine hydrochloride . Its molecular formula is C₁₂H₁₇ClFNO , and it has a molecular weight of 245.72 g/mol . The compound consists of a tetrahydropyran ring (a six-membered oxygen-containing heterocycle) substituted at the 4-position with a 4-fluorophenyl group and a methanamine moiety, which is protonated as a hydrochloride salt.

Synonyms for this compound include:

  • KS-9700
  • 4-(4-Fluorophenyl)-tetrahydropyran-4-ylmethylamine hydrochloride
  • MFCD28126613

The structural features of this molecule are critical to its function as a pharmaceutical intermediate. The tetrahydropyran ring provides conformational rigidity, while the fluorine atom on the phenyl group enhances electronic and steric properties, influencing binding interactions in biological systems.

Key Structural Data

Property Value/Descriptor
SMILES C1COCCC1C(C2=CC=C(C=C2)F)N.Cl
InChI Key UIXORQFYONVWQN-UHFFFAOYSA-N
Parent Compound CID 63934888 (free base)
Hydrogen Bond Donors 2 (amine and HCl)
Hydrogen Bond Acceptors 3 (O, N, F)

Historical Context in Heterocyclic Amine Research

Heterocyclic amines (HCAs) have been studied since the 19th century, with early work focusing on natural alkaloids like nicotine and pyridine derivatives. The discovery of synthetic HCAs in the 20th century revolutionized medicinal chemistry, as their structural versatility allowed for tailored interactions with biological targets.

This compound emerged in the 2010s as part of efforts to optimize pharmacokinetic properties in drug candidates. Fluorinated tetrahydropyran derivatives gained attention due to:

  • Metabolic stability : The tetrahydropyran ring resists oxidative degradation compared to benzene.
  • Bioavailability : Fluorine’s electronegativity improves membrane permeability.
  • Target selectivity : The 4-fluorophenyl group enables π-stacking interactions with aromatic residues in enzymes.

This compound aligns with trends in fluorinated pharmaceutical intermediates , where ~30% of FDA-approved drugs contain fluorine. Its development reflects broader strategies to balance lipophilicity (logP ~2.1) and aqueous solubility (>50 mg/mL in DMSO).

Position Within Fluorinated Pharmaceutical Intermediates

Fluorinated intermediates occupy a critical niche in drug discovery, with applications spanning:

  • CNS agents : Fluorine enhances blood-brain barrier penetration.
  • Antidiabetics : Tetrahydropyran-based DPP-4 inhibitors (e.g., Omarigliptin).
  • Oncology : Fluorine improves binding to kinase ATP pockets.

Comparative Analysis of Related Intermediates

Compound Name Structure Application
(4-Fluorophenyl)(phenyl)methanamine Biphenyl scaffold Antidepressant intermediates
4-Aminomethyl-4-fluoro-tetrahydro-2H-pyran Fluoropyranylmethylamine Antibacterial agents
[2-(4-Fluorophenyl)oxolan-3-yl]methanamine Tetrahydrofuran analog Serotonin receptor modulators

The hydrochloride salt form of (4-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine offers advantages in crystallinity and stability over free bases, with a melting point >200°C. Its synthetic versatility is demonstrated in protocols for:

  • Suzuki-Miyaura couplings to introduce aryl groups
  • Reductive aminations to modify the methanamine moiety
  • Salt metathesis to exchange counterions

This intermediate has been utilized in ≥15 patent applications since 2020, primarily for neurological and metabolic disorders. Its role in modern drug design underscores the importance of fluorine and oxygen heterocycles in addressing complex therapeutic targets.

Properties

IUPAC Name

(4-fluorophenyl)-(oxan-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10;/h1-4,10,12H,5-8,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKKYIXXPSMDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride is a compound that has garnered attention due to its unique structural properties and potential biological activities. The compound combines a fluorophenyl moiety with a tetrahydro-2H-pyran structure, linked through a methanamine group, which may influence its interaction with biological targets.

  • Molecular Formula : C12H16FNO·HCl
  • Molecular Weight : 245.72 g/mol
  • CAS Number : 1864057-71-5

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Its mechanism of action may involve:

  • Receptor Binding : The fluorine atom in the phenyl ring enhances lipophilicity, potentially increasing binding affinity to target receptors.
  • Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with similar fluorophenyl and tetrahydropyran structures have demonstrated effectiveness against various bacterial strains, indicating potential for this compound in antimicrobial applications .

Antitumor Properties

Preliminary research suggests potential antitumor activity. The structure activity relationship (SAR) indicates that modifications in the phenyl ring can significantly affect cytotoxicity against cancer cell lines. Compounds with similar frameworks have shown IC50 values indicating effective inhibition of tumor cell proliferation .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems is under investigation for potential neuropharmacological effects. Similar compounds have been studied for their anticonvulsant properties, suggesting that this compound may also possess neuroprotective or anticonvulsant activities .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study on related compounds highlighted their effectiveness against multi-drug resistant bacteria, showcasing the potential for developing new antibiotics based on the (4-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine structure .
  • Cytotoxicity in Cancer Cells : Research on structurally similar compounds revealed significant cytotoxic effects on various cancer cell lines, where modifications to the phenyl ring were critical for enhancing activity .
  • Neuropharmacological Insights : Investigations into related tetrahydropyran derivatives have indicated promising results in seizure models, suggesting potential applications in treating neurological disorders .

Comparative Analysis of Similar Compounds

Compound NameMolecular StructureBiological ActivityIC50 Value
(3-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamineSimilar frameworkAntimicrobial1.61 µg/mL
(3-chlorophenyl)(tetrahydro-2H-pyran-4-yl)methanamineSimilar frameworkAntitumor<100 µg/mL
(3-bromophenyl)(tetrahydro-2H-pyran-4-yl)methanamineSimilar frameworkNeuroactiveNot specified

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Research has indicated that compounds similar to (4-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride exhibit antidepressant properties. Studies suggest that the structural modifications in such compounds can enhance their interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant activity in animal models of depression, leading to a hypothesis that further optimization could yield effective antidepressants .

2. Neurological Disorders
The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Its potential neuroprotective effects are being investigated in the context of diseases like Alzheimer's and Parkinson's disease.

Data Table: Neuroprotective Effects

CompoundModel UsedResult
This compoundMouse model of Alzheimer'sReduced amyloid plaque formation
Similar compoundsRat model of Parkinson'sImproved motor function and reduced neurodegeneration

Pharmacological Applications

3. Anti-inflammatory Properties
Recent studies have indicated that this compound may possess anti-inflammatory properties. The compound's mechanism appears to involve the inhibition of pro-inflammatory cytokines, making it a candidate for developing treatments for chronic inflammatory diseases.

Case Study : Research published in Pharmacology Reports found that administration of this compound in rodent models led to a significant decrease in markers of inflammation, suggesting its potential utility in conditions such as rheumatoid arthritis .

Synthesis and Development

The synthesis of this compound involves several chemical reactions, including amination and cyclization processes. Understanding the synthetic pathways can aid in developing analogs with improved efficacy and safety profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

Table 1: Halogen-Substituted Derivatives
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference
(4-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride 4-Fluorophenyl C₁₂H₁₇ClFNO 245.72 High electronegativity from fluorine; moderate lipophilicity
(4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride 4-Chlorophenyl C₁₂H₁₇Cl₂NO 262.18 Increased molecular weight and lipophilicity due to chlorine
[4-(2-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-yl]methanamine hydrochloride 2-Trifluoromethylphenyl C₁₃H₁₅ClF₃NO 301.72 Enhanced electron-withdrawing effects; higher metabolic stability

Key Findings :

  • Fluorine’s small size and high electronegativity favor optimal receptor interactions compared to bulkier halogens like chlorine .

Aromatic Ring-Modified Analogues

Table 2: Aromatic Ring Variations
Compound Name Aromatic Group Molecular Formula Molecular Weight (g/mol) Key Features Reference
(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride 3-Methylthiophen-2-yl C₁₁H₁₈ClNOS 255.79 Sulfur-containing heterocycle; altered solubility and metabolic pathways
(4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine 4-Methoxyphenyl C₁₃H₁₉NO₂ 221.30 Electron-donating methoxy group; reduced acidity of the amine

Key Findings :

  • Thiophene derivatives (e.g., C₁₁H₁₈ClNOS) introduce sulfur, which may enhance metal-binding capacity but reduce aqueous solubility compared to fluorophenyl analogs .

Scaffold-Modified Analogues

Table 3: Core Scaffold Variations
Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Features Reference
(Tetrahydro-2H-pyran-4-yl)methanamine Unsubstituted tetrahydropyran C₆H₁₃NO 115.17 Lacks aromatic substituents; minimal steric hindrance
Sarizotan Hydrochloride Chromane backbone C₂₂H₂₁FN₂O·HCl 384.90 Approved drug for Parkinson’s dyskinesia; fluorophenyl group critical for dopamine receptor affinity

Key Findings :

  • Removal of the fluorophenyl group (e.g., C₆H₁₃NO) simplifies the structure but eliminates aromatic interactions critical for target engagement .
  • Sarizotan’s chromane scaffold demonstrates how fluorophenyl moieties in rigid heterocycles enhance neurological activity .

Discussion of Substituent Effects

  • Positional Isomerism : The 4-fluorophenyl derivative (para-substitution) likely offers better symmetry and receptor compatibility compared to meta-substituted analogs (e.g., 4-(3-fluorophenyl) in CAS 943109-41-9) .
  • Solubility and Stability : Fluorine’s hydrophobicity and hydrogen-bonding capacity balance solubility and membrane permeability. Chlorine and trifluoromethyl groups further increase lipophilicity but may reduce metabolic stability .
  • Synthetic Utility : Many analogs (e.g., tert-butyl piperidine derivatives in ) serve as intermediates for kinase inhibitors or GPCR-targeted drugs, highlighting the versatility of this scaffold .

Preparation Methods

Synthesis of 3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide

3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide can be synthesized by reacting 4-chloro-3-nitrobenzenesulfonamide with (tetrahydro-2H-pyran-4-yl)methanamine in the presence of a base and a solvent. The base can be organic or inorganic, such as triethylamine, and the solvent can be selected from alcohol solvents, nitrile solvents, ester solvents, chloro solvents, ketone solvents, ether solvents, water, or a mixture thereof.

Synthesis of 4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde

4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde can be synthesized by reacting 2-chloro-4,4-dimethylcyclohex-1-enecarbaldehyde with 4-chlorophenyl boronic acid or its esters in the presence of a palladium catalyst and a base in a solvent at a suitable temperature. Suitable palladium catalysts include 1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), palladium(II) chloride (PdCl2), bis(benzonitrile)palladium(II)dichloride (Pd(PhCN)2Cl2), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2), and allyl palladium(II) chloride dimer (PdCl(C3H5)]2). The base can be organic or inorganic, and the solvent can be selected from alcohol solvents, nitrile solvents, ester solvents, chloro solvents, ketone solvents, or ether solvents. The reaction temperature can range from 30°C to 120°C, preferably 70-75°C.

For example, Acetonitrile (1000 ml) was added to 2-chloro-4,4-dimethylcyclohex-1-ene carbaldehyde (125 gms) at 25-30°C, and nitrogen gas bubbling was applied for 10 minutes. Water (500 ml), potassium carbonate (200 gms), and 4-chlorophenylboronic acid (125 gms) were added to the reaction mixture at 25-30°C, and nitrogen gas bubbling was applied for 10 minutes. Tetrakistriphenyl phosphine palladium (1.25 gms) was added to the reaction mixture at 25-30°C. The reaction mixture was heated to 75-80°C and stirred for 3 hours before being cooled to 25-30°C.

Synthesis of Dihydro-2H-pyran-4(3H)-one

3,6-dihydro-2H-pyran-4-one with N-Bromosuccinimide, 1,8-diazabicyclo[5.4.0]undec-7-ene, and toluene-4-sulfonic acid hydrazide. With tetrahydropyran-4-one (10.0 g, 0.1mol), paratoluene (18.6 g, 0.1mol) and ethanol 120 ml after mixing, heat the reflux reaction, after the reaction to evaporate the solvent, directly adding DBU (22.8 g, 0.15mol) and dichloromethane 150 ml in, then dropwise NBS (26.7 g, 0.15mol) dissolved in 40 ml of methylene chloride solution, after the reaction is complete, by adding 10% hydrochloric acid to adjust PH= 4-5, separating the organic layer, evaporating the solvent at normal pressure, by adding 20 ml of sulfolane, vacuum distillation to obtain 12.2 g pale yellow liquid: 3,6-dihydro -2H-pyran-4-bromo, GC: 98.4%, yield 75%.

Q & A

Basic: What are the established synthetic routes for (4-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves reductive amination between 4-fluorobenzaldehyde and tetrahydro-2H-pyran-4-amine, followed by hydrochloric acid salt formation. To optimize purity:

  • Use HPLC with reverse-phase columns (e.g., C18) to monitor intermediates and final product .
  • Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the free base before salt formation .
  • Confirm purity via ¹H/¹³C NMR (e.g., δ ~3.5–4.0 ppm for pyranyl protons) and mass spectrometry (expected [M+H]+: ~240.1) .

Basic: Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy : Assign pyranyl (δ ~3.5–4.0 ppm) and fluorophenyl (δ ~6.8–7.2 ppm) protons to confirm regiochemistry .
  • X-ray crystallography : Resolve stereochemistry of the tetrahydro-2H-pyran ring if chiral centers are present .
  • Thermogravimetric analysis (TGA) : Assess thermal stability of the hydrochloride salt (decomposition >200°C typical) .
  • Solubility profiling : Use phosphate-buffered saline (PBS) and dimethyl sulfoxide (DMSO) to determine solubility for biological assays .

Advanced: How can computational tools improve synthetic route design and reaction yield?

Methodological Answer:

  • Retrosynthetic analysis : Use AI-powered platforms (e.g., Reaxys, Pistachio) to predict feasible routes and side reactions .
  • Density Functional Theory (DFT) : Model transition states of reductive amination to optimize catalyst choice (e.g., NaBH₃CN vs. Pd/C/H₂) .
  • Molecular dynamics simulations : Predict solvent effects on reaction kinetics (e.g., ethanol vs. THF) to maximize yield .

Advanced: How should researchers design in vitro assays to evaluate this compound’s biological activity?

Methodological Answer:

  • Dose-response studies : Use a split-plot design (e.g., 4 replicates per concentration) to assess IC₅₀ in enzyme inhibition assays .
  • Cell permeability : Apply Caco-2 monolayer assays with LC-MS quantification to measure apical-to-basolateral transport .
  • Off-target screening : Test against panels of GPCRs or kinases (e.g., Eurofins Panlabs) to identify selectivity issues .

Advanced: What methodologies are used to resolve contradictions in pharmacological data (e.g., varying IC₅₀ values)?

Methodological Answer:

  • Meta-analysis : Pool data from independent studies using random-effects models to account for inter-lab variability .
  • Assay standardization : Validate protocols via positive controls (e.g., known inhibitors) and harmonize buffer conditions (pH, ionic strength) .
  • Structural analogs : Compare activity trends across derivatives to identify SAR-driven outliers .

Advanced: How can environmental fate and ecotoxicological risks be assessed for this compound?

Methodological Answer:

  • Biodegradation studies : Use OECD 301F (manometric respirometry) to measure half-life in aqueous systems .
  • Partition coefficients : Determine log Kow via shake-flask experiments to predict bioaccumulation potential .
  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .

Advanced: What experimental strategies ensure stability of the hydrochloride salt under varying storage conditions?

Methodological Answer:

  • Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks; monitor via HPLC .
  • Lyophilization : Stabilize hygroscopic batches by freeze-drying and storing under argon .
  • Polymorph screening : Use XRPD to identify stable crystalline forms resistant to deliquescence .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Scaffold modifications : Synthesize analogs with substituted pyran rings (e.g., 3- or 4-methyl) to probe steric effects .
  • Fluorine scanning : Replace 4-fluorophenyl with Cl, Br, or CF₃ to assess electronic impacts on receptor binding .
  • 3D-QSAR : Build CoMFA/CoMSIA models using IC₅₀ data to predict optimal substituent patterns .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
Reactant of Route 2
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(4-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride

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